2-Bromopyridine-4-carbothioamide
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Overview
Description
2-Bromopyridine-4-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a carbothioamide group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyridine-4-carbothioamide can be synthesized through several methodsThe bromination is typically carried out using bromine in the presence of a suitable solvent, such as hydrobromic acid, under controlled temperature conditions . The resulting 2-bromopyridine is then reacted with thiourea to form the carbothioamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent thiourea treatment. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Products include sulfonamides and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Bromopyridine-4-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromopyridine-4-carbothioamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the hydrolysis of urea . This inhibition can be crucial in treating infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyridine: Bromine atom at the third position instead of the second.
2-Pyridinethioamide: Similar structure but without the bromine atom.
Uniqueness
2-Bromopyridine-4-carbothioamide is unique due to the combination of the bromine atom and the carbothioamide group, which imparts distinct reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables diverse chemical transformations that are not possible with other similar compounds .
Properties
Molecular Formula |
C6H5BrN2S |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-bromopyridine-4-carbothioamide |
InChI |
InChI=1S/C6H5BrN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) |
InChI Key |
NFUZTQPZHGWTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)Br |
Origin of Product |
United States |
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